molecular formula C8H16N2O5 B2857466 2-acetamido-2-deoxy-beta-D-glucopyranosylamine CAS No. 18615-50-4; 4229-38-3

2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Cat. No.: B2857466
CAS No.: 18615-50-4; 4229-38-3
M. Wt: 220.225
InChI Key: MCGXOCXFFNKASF-FMDGEEDCSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-acetamido-2-deoxy-beta-D-glucopyranosylamine is a chemical compound with the molecular formula C8H16N2O5. It is a derivative of glucosamine, where an acetyl group is attached to the nitrogen atom. This compound is significant in various biological processes and has applications in multiple scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be synthesized through the enzymatic hydrolysis of chitin, a natural polymer found in the exoskeletons of arthropods and the cell walls of fungi. The enzymatic process involves the use of chitinases and beta-N-acetylglucosaminidases, which break down chitin into N-acetylglucosamine and subsequently into N-acetyl-beta-D-glucosaminylamine .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of chitin from crustacean shells, followed by enzymatic hydrolysis. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .

Chemical Reactions Analysis

Types of Reactions: 2-acetamido-2-deoxy-beta-D-glucopyranosylamine undergoes several types of chemical reactions, including:

    Oxidation: This reaction can convert the hydroxyl groups into carbonyl groups.

    Reduction: This reaction can reduce carbonyl groups back to hydroxyl groups.

    Substitution: This reaction can replace the acetyl group with other functional groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can produce N-acetyl-beta-D-glucosaminylamine derivatives with carbonyl groups, while reduction can revert these derivatives back to their original form .

Scientific Research Applications

2-acetamido-2-deoxy-beta-D-glucopyranosylamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-acetamido-2-deoxy-beta-D-glucopyranosylamine involves its interaction with specific enzymes and receptors in the body. It acts as a substrate for enzymes like beta-N-acetylglucosaminidases, which hydrolyze it to produce N-acetylglucosamine. This process is crucial for the degradation and recycling of glycoproteins and glycolipids .

Comparison with Similar Compounds

2-acetamido-2-deoxy-beta-D-glucopyranosylamine can be compared with other similar compounds such as:

    N-Acetylglucosamine: A simpler derivative without the amine group.

    Glucosamine: The parent compound without the acetyl group.

    N-Acetyl-beta-D-galactosaminylamine: A similar compound with a different sugar moiety.

The uniqueness of this compound lies in its specific structure, which allows it to participate in unique biochemical pathways and reactions .

Properties

IUPAC Name

N-[(2R,3R,4R,5S,6R)-2-amino-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O5/c1-3(12)10-5-7(14)6(13)4(2-11)15-8(5)9/h4-8,11,13-14H,2,9H2,1H3,(H,10,12)/t4-,5-,6-,7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCGXOCXFFNKASF-FMDGEEDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1N)CO)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101036106
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name N-Acetyl-b-glucosaminylamine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001104
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

114910-04-2, 4229-38-3
Record name 1-Naphthalenediazonium, 4-[2-[4-[(4-nitro-2-sulfophenyl)amino]phenyl]diazenyl]-6-sulfo-, chloride (1:1), reaction products with formaldehyde and salicylic acid, ammonium sodium salts
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 2-Acetamido-2-deoxy-β-D-glucosylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101036106
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 2
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 3
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 4
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 5
2-acetamido-2-deoxy-beta-D-glucopyranosylamine
Reactant of Route 6
2-acetamido-2-deoxy-beta-D-glucopyranosylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.